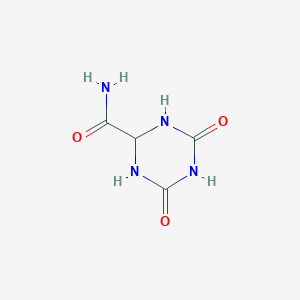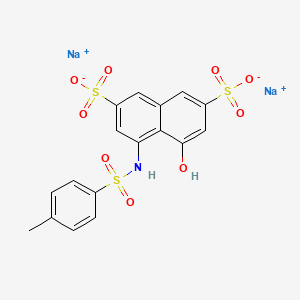
Benzoic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid is a simple aromatic carboxylic acid with the chemical formula C₇H₆O₂. It is a colorless crystalline solid that is widely used in various industries. Iron, on the other hand, is a transition metal with the symbol Fe and atomic number 26. The combination of benzoic acid and iron forms a complex that has significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through the selective oxidation of benzyl alcohol using iron (III) tosylate and hydrogen peroxide. The reaction conditions can be controlled by using different solvents. For instance, in chloroform, the reaction yields benzaldehyde, while in acetonitrile, it produces benzoic acid .
Industrial Production Methods
Industrial production of benzoic acid typically involves the partial oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates. The reaction is carried out at high temperatures and pressures to achieve high yields of benzoic acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation reactions to form various products.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and iron (III) tosylate in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine and iron tribromide in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Bromobenzoic acid.
Scientific Research Applications
Benzoic acid and its iron complexes have numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Sodium benzoate, a derivative of benzoic acid, is used in the treatment of urea cycle disorders.
Industry: Used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid involves its conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine. This process helps in the detoxification of the body by removing excess amino acids . In the presence of iron, benzoic acid can undergo photochemical reactions, where iron (III) hydroxide complexes are photoexcited to form iron (II) species and hydroxyl radicals. These radicals can attack the benzoic acid molecule, leading to the formation of hydroxybenzoic acids .
Comparison with Similar Compounds
Benzoic acid can be compared with other aromatic carboxylic acids such as:
Salicylic Acid: Similar to benzoic acid but has a hydroxyl group attached to the benzene ring. It is used in the treatment of acne and as a preservative.
Phthalic Acid: Contains two carboxyl groups attached to the benzene ring. It is used in the production of plasticizers and resins.
Terephthalic Acid: Similar to phthalic acid but with carboxyl groups in the para position. It is used in the production of polyethylene terephthalate (PET) plastics.
Benzoic acid is unique due to its simple structure and wide range of applications in various fields.
Properties
CAS No. |
24742-13-0 |
|---|---|
Molecular Formula |
C7H6FeO2 |
Molecular Weight |
177.97 g/mol |
IUPAC Name |
benzoic acid;iron |
InChI |
InChI=1S/C7H6O2.Fe/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
YYMZGBPPXGPQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12335127.png)


![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)

![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)



![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)



